(Phosphonomethylamino)methylphosphonic acid
Overview
Description
Iminodi(methylphosphonic Acid) is used in the preparation of new synthons for designing polyfunctional chelating agents with various coordination centers.
Iminodi(methylphosphonic acid) is an iminopolyphosphonic acid derivative. It is widely used as complex forming reagent for alkylphosphonic groups. Thermal analysis has confirmed the anhydrous state of iminodi(methylphosphonic acid).
Mechanism of Action
Target of Action
(Phosphonomethylamino)methylphosphonic acid is a phosphonic acid derivative. It is structurally related to nitrilotriacetic acid .
Mode of Action
It’s known that phosphonic acid derivatives can interact with their targets by mimicking the structure of natural substrates, thereby inhibiting the activity of metabolic enzymes .
Biochemical Pathways
For instance, the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways .
Result of Action
It’s known that phosphonic acid derivatives can inhibit metabolic enzymes, potentially leading to various downstream effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of methylphosphonic acid, a related compound, was found to be more extensive under alkaline conditions and more rapid at the initial stage of the reaction . This suggests that the pH and other environmental conditions could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that phosphonic acids can interact with various enzymes and proteins, often acting as inhibitors or activators
Temporal Effects in Laboratory Settings
It is known that the compound is stable, with a melting point higher than 195°C and a decomposition temperature between 200-212°C .
Properties
IUPAC Name |
(phosphonomethylamino)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSUCKLLKRTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NCP(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938178 | |
Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17261-34-6, 68412-67-9 | |
Record name | Phosphonic acid, (iminodimethylene)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-[iminobis(methylene)]bis-, N-coco alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphonic acid, [iminobis(methylene)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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